molecular formula C6H8N4O3 B3070135 6-Methoxy-N-methyl-5-nitropyrimidin-4-amine CAS No. 100114-07-6

6-Methoxy-N-methyl-5-nitropyrimidin-4-amine

Cat. No.: B3070135
CAS No.: 100114-07-6
M. Wt: 184.15 g/mol
InChI Key: LVVITCOFNOPRHO-UHFFFAOYSA-N
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Description

6-Methoxy-N-methyl-5-nitropyrimidin-4-amine: is a heterocyclic compound with the molecular formula C6H8N4O3 It is characterized by a pyrimidine ring substituted with methoxy, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-methyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine precursor followed by methylation and methoxylation. One common method includes:

    Nitration: Starting with a pyrimidine derivative, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and methylation steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 6-Methoxy-N-methyl-5-aminopyrimidin-4-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex heterocyclic compounds.
  • Employed in the study of reaction mechanisms involving pyrimidine derivatives.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of antimicrobial and anticancer agents.
  • Explored for its role in modulating enzyme activity.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of materials with specific electronic properties.

Mechanism of Action

The exact mechanism of action of 6-Methoxy-N-methyl-5-nitropyrimidin-4-amine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    6-Methoxy-5-nitropyrimidin-4-amine: Lacks the N-methyl group, which may affect its reactivity and binding properties.

    N-Methyl-5-nitropyrimidin-4-amine: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.

    5-Nitropyrimidin-4-amine: Lacks both the methoxy and N-methyl groups, making it less complex and possibly less effective in certain applications.

Uniqueness: 6-Methoxy-N-methyl-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy and N-methyl groups can enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methoxy-N-methyl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-5-4(10(11)12)6(13-2)9-3-8-5/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVITCOFNOPRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=N1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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